molecular formula C13H7Cl4NO B11177924 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide CAS No. 24371-47-9

2,4-dichloro-N-(2,4-dichlorophenyl)benzamide

Cat. No.: B11177924
CAS No.: 24371-47-9
M. Wt: 335.0 g/mol
InChI Key: HIGOHIKZALEOAM-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2,4-dichlorophenyl)benzamide is an organic compound with the molecular formula C13H7Cl4NO. It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,4-dichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation can yield carboxylic acids.

Scientific Research Applications

2,4-Dichloro-N-(2,4-dichlorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2,4-Dichloro-N-(3,5-dichlorophenyl)benzamide
  • 2,4-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,4-Dichloro-N-(2-chlorophenyl)benzamide

Comparison: Compared to these similar compounds, 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide is unique due to its specific substitution pattern on the benzene ring. This affects its chemical reactivity and biological activity, making it suitable for particular applications where other compounds may not be as effective.

Properties

CAS No.

24371-47-9

Molecular Formula

C13H7Cl4NO

Molecular Weight

335.0 g/mol

IUPAC Name

2,4-dichloro-N-(2,4-dichlorophenyl)benzamide

InChI

InChI=1S/C13H7Cl4NO/c14-7-1-3-9(10(16)5-7)13(19)18-12-4-2-8(15)6-11(12)17/h1-6H,(H,18,19)

InChI Key

HIGOHIKZALEOAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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